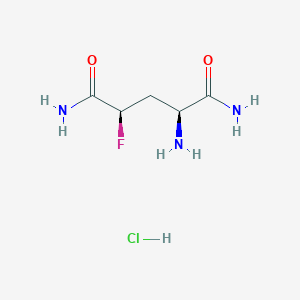
(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides or amines .
Scientific Research Applications
(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: It is used in studies involving enzyme interactions and protein folding due to its unique stereochemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Ethyl-L-proline Hydrochloride
- (2S,4R)-4-Hydroxyproline
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H11ClFN3O2 |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanediamide;hydrochloride |
InChI |
InChI=1S/C5H10FN3O2.ClH/c6-2(4(8)10)1-3(7)5(9)11;/h2-3H,1,7H2,(H2,8,10)(H2,9,11);1H/t2-,3+;/m1./s1 |
InChI Key |
IXAYGNWMPZWTKQ-MUWMCQJSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.Cl |
Canonical SMILES |
C(C(C(=O)N)N)C(C(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















